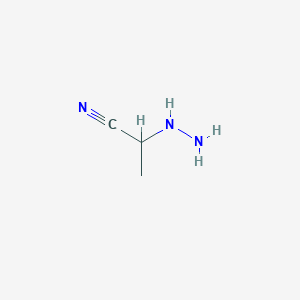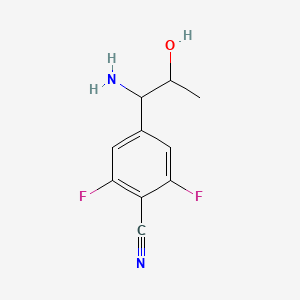
3-(Bromomethyl)-3-fluoroazetidinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-3-fluoroazetidinehydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-fluoroazetidinehydrochloride typically involves the reaction of azetidine with bromomethyl and fluoro substituents under specific conditions. One common method involves the use of bromomethylation and fluorination reactions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-(Bromomethyl)-3-fluoroazetidinehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield azetidine derivatives with different functional groups, while oxidation can produce azetidine oxides .
科学的研究の応用
3-(Bromomethyl)-3-fluoroazetidinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Bromomethyl)-3-fluoroazetidinehydrochloride involves its interaction with molecular targets through its bromomethyl and fluoro groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
類似化合物との比較
Similar Compounds
3-(Bromomethyl)azetidinehydrochloride: Lacks the fluoro group, which may result in different reactivity and biological activity.
3-Fluoroazetidinehydrochloride:
3-(Chloromethyl)-3-fluoroazetidinehydrochloride: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity.
Uniqueness
3-(Bromomethyl)-3-fluoroazetidinehydrochloride is unique due to the presence of both bromomethyl and fluoro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C4H8BrClFN |
|---|---|
分子量 |
204.47 g/mol |
IUPAC名 |
3-(bromomethyl)-3-fluoroazetidine;hydrochloride |
InChI |
InChI=1S/C4H7BrFN.ClH/c5-1-4(6)2-7-3-4;/h7H,1-3H2;1H |
InChIキー |
BFTBBYRFPVTMSO-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(CBr)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)










